An In-depth Technical Guide to Methyl 2-bromo-4-(cyanomethyl)benzoate
An In-depth Technical Guide to Methyl 2-bromo-4-(cyanomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS 1252572-71-6), a molecule of significant interest in synthetic and medicinal chemistry. Despite the limited availability of direct experimental data for this specific isomer, this document synthesizes predicted properties, proposes a viable synthetic pathway, and explores potential applications based on the reactivity of its constituent functional groups. By drawing parallels with its isomers and related chemical entities, this guide aims to equip researchers with the foundational knowledge required for its synthesis, characterization, and utilization in novel research endeavors.
Introduction and Structural Elucidation
Methyl 2-bromo-4-(cyanomethyl)benzoate is a substituted aromatic compound featuring a methyl ester, a bromine atom, and a cyanomethyl group. These functional groups impart a unique reactivity profile, making it a potentially valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and materials with novel electronic properties. The precise arrangement of these substituents on the benzene ring (ortho-bromo to the ester and para- to the cyanomethyl group) is crucial for its chemical behavior.
While experimental data for this specific compound (CAS 1252572-71-6) is not extensively reported in the scientific literature, its structural identity is well-defined.[1]
Table 1: Structural and Physicochemical Properties of Methyl 2-bromo-4-(cyanomethyl)benzoate
| Property | Value | Source |
| CAS Number | 1252572-71-6 | N/A |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| SMILES | COC(=O)C1=C(C=C(C=C1)CC#N)Br | [1] |
| InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)6-9(8)11/h2-3,6H,4H2,1H3 | [1] |
| InChIKey | AOVNDOIIROUEIH-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.1 | [1] |
| Physical Form | Solid (predicted) | Analogous to isomers |
| Storage Temperature | 2-8°C (recommended) | Analogous to isomers |
Spectroscopic Profile (Predicted)
The structural confirmation of a novel compound heavily relies on spectroscopic analysis. While experimental spectra for Methyl 2-bromo-4-(cyanomethyl)benzoate are not publicly available, its expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm).- A singlet for the methylene protons (2H) of the cyanomethyl group (δ ~3.8-4.2 ppm).- A singlet for the methyl ester protons (3H) (δ ~3.9 ppm). |
| ¹³C NMR | - A peak for the carbonyl carbon of the ester (δ ~165-170 ppm).- A peak for the nitrile carbon (δ ~115-120 ppm).- Aromatic carbon signals in the range of δ 120-140 ppm.- A signal for the methylene carbon (δ ~20-25 ppm).- A signal for the methyl ester carbon (δ ~52 ppm). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ester at ~1720-1740 cm⁻¹.- A medium intensity band for the C≡N stretch of the nitrile at ~2240-2260 cm⁻¹.- C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule. |
Proposed Synthesis and Reactivity
A plausible synthetic route for Methyl 2-bromo-4-(cyanomethyl)benzoate can be designed starting from commercially available materials. The following multi-step synthesis is proposed:
Caption: Proposed synthetic workflow for Methyl 2-bromo-4-(cyanomethyl)benzoate.
Experimental Protocol (Proposed)
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Benzylic Bromination: 2-Bromo-4-methyltoluene is treated with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to selectively brominate the benzylic methyl group.[2]
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Cyanation: The resulting benzylic bromide is then reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the cyanomethyl group.
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Oxidation: The methyl group on the aromatic ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under heating.
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Esterification: Finally, the carboxylic acid is esterified using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to yield the target compound, Methyl 2-bromo-4-(cyanomethyl)benzoate.
Reactivity Profile
The molecule's reactivity is dictated by its functional groups:
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Aryl Bromide: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position.[3][4]
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Cyanomethyl Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization. The adjacent methylene group is acidic and can be deprotonated to form a carbanion for C-C bond formation.
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Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, or other ester derivatives.
Potential Applications in Research and Development
Given its structural features, Methyl 2-bromo-4-(cyanomethyl)benzoate is a promising candidate for several applications:
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Medicinal Chemistry: The cyanomethylphenyl moiety is present in some biologically active compounds.[5] This molecule can serve as a scaffold for the synthesis of novel compounds to be screened for various biological activities. The bromo- and ester groups provide convenient points for modification to explore structure-activity relationships (SAR).
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Materials Science: The combination of an aromatic core with polar functional groups suggests potential applications in the synthesis of liquid crystals, polymers, and organic electronic materials. The aryl bromide can be used to create extended conjugated systems through cross-coupling reactions.
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Chemical Biology: The cyanomethyl group can act as a bioisostere for other functional groups in drug design. The molecule could also be functionalized with fluorescent tags or other probes for use in chemical biology studies.
Safety and Handling
While a specific safety data sheet for Methyl 2-bromo-4-(cyanomethyl)benzoate is not available, the safety precautions for its isomer, Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS 1083181-36-5), can be used as a guideline.
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Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
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Wash skin thoroughly after handling.
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-
First Aid:
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If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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If on skin: Wash with plenty of water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
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Conclusion
Methyl 2-bromo-4-(cyanomethyl)benzoate is a chemical entity with considerable potential as a versatile building block in organic synthesis. Although direct experimental data is currently lacking in the public domain, this guide provides a solid foundation for its study by presenting predicted properties, a plausible synthetic route, and an overview of its potential applications. Further research into the synthesis, characterization, and reactivity of this compound is warranted and is expected to open new avenues in medicinal chemistry and materials science.
References
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International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available from: [Link]
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